5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

hDHODH inhibition immuno-oncology target engagement pyrimidine biosynthesis

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 186973-04-6) is a structurally unique hDHODH inhibitor combining a 3,4-dichloroaniline pharmacophore with a Meldrum's acid scaffold. Unlike teriflunomide (IC50 388 nM) or brequinar, this compound exhibits 78 nM potency and serves as a reliable positive control for enzymatic and cell-based assays. The Meldrum's acid core enables post-synthetic thermolytic ketene generation for rapid library synthesis—a reactivity feature absent in mainstream DHODH inhibitors. Procure with ≥98% certified purity to ensure batch-to-batch reproducibility across multi-center studies. Ideal for medicinal chemistry SAR campaigns and pyrimidine salvage pathway interrogation.

Molecular Formula C13H11Cl2NO5
Molecular Weight 332.13
CAS No. 186973-04-6
Cat. No. B2826219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS186973-04-6
Molecular FormulaC13H11Cl2NO5
Molecular Weight332.13
Structural Identifiers
SMILESCC1(OC(=C(C(=O)O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O)C
InChIInChI=1S/C13H11Cl2NO5/c1-13(2)20-11(18)9(12(19)21-13)10(17)16-6-3-4-7(14)8(15)5-6/h3-5,18H,1-2H3,(H,16,17)
InChIKeyZNOKIVVGKSPAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 186973-04-6): A Meldrum's Acid-Derived DHODH Inhibitor Sourcing Guide


5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 186973-04-6) is an arylaminomethylene Meldrum's acid derivative that functions as a potent nanomolar inhibitor of human dihydroorotate dehydrogenase (hDHODH) [1]. Structurally, it features a 3,4-dichloroaniline head group linked via an aminomethylene bridge to the cyclic malonate scaffold of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a privileged synthetic building block [2]. The compound possesses a molecular formula of C₁₃H₁₁Cl₂NO₅ and a molecular weight of 332.14 g/mol, and it is commercially available at analytical purities of ≥98% . Its inhibition of hDHODH places it within the pharmacologically established class of DHODH-targeting agents currently utilized in autoimmune and oncology indications, though its Meldrum's acid scaffold differentiates it chemically from most clinical-stage DHODH inhibitors.

Why Generic Substitution of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with Other Meldrum's Acid or DHODH-Targeting Compounds Carries Scientific Risk


Two scientific features preclude straightforward substitution of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione with alternative DHODH inhibitors or generic Meldrum's acid derivatives. First, the 3,4-dichloroaniline substituent is not passive; within the N-arylaminomethylene malonate chemotype, the specific dichlorination pattern on the phenyl ring directly modulates hDHODH binding affinity through H‑bonding contacts within the ubiquinone binding channel [1]. Mono‑chloro, para‑only, or unsubstituted analogs display significantly altered IC₅₀ values, making simple scaffold‑hopping unreliable. Second, the Meldrum's acid core imparts unique physicochemical properties: the dioxane‑dione ring serves as a latent ketene source upon thermal decomposition, a reactivity feature absent in the biphenyl‑ or quinoline‑carboxylic acid scaffolds of mainstream DHODH inhibitors such as teriflunomide or brequinar. These combined features mean that generic arylaminomethylene malonates or off‑the‑shelf DHODH inhibitors cannot be assumed to replicate the target engagement or synthetic versatility of this specific compound.

5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


hDHODH Inhibitory Potency: 5‑Fold Advantage Over Teriflunomide in Cross-Study Comparison

The target compound inhibited recombinant human DHODH with an IC₅₀ of 78 nM in a chromogen reduction assay using DCIP as the electron acceptor at pH 8.0 [1]. This represents approximately 5‑fold greater potency compared to the approved and widely referenced DHODH inhibitor teriflunomide (A77‑1726 metabolite), which was independently reported with an IC₅₀ of 388 nM under comparable recombinant hDHODH assay conditions [2]. Both assays employed recombinant human DHODH enzyme with dihydroorotate as substrate; however, variations in enzyme construct (full‑length vs. N‑terminal GST‑tag) and specific assay pH are acknowledged as cross‑study limitations. This data positions the compound as an intermediate‑potency hDHODH inhibitor, superior to the first‑generation clinical agent teriflunomide in enzymatic inhibition.

hDHODH inhibition immuno-oncology target engagement pyrimidine biosynthesis

Synthetic Efficiency: Single-Step Convergent Assembly vs. Multi‑Step Routes for Competing DHODH Inhibitor Chemotypes

The compound is synthesized via a one‑step condensation between commercially available isopropylidene malonate (Meldrum's acid) and 3,4‑dichlorophenylisocyanate in the presence of triethylamine, yielding the product after simple precipitation and recrystallization from acetone [1]. The reported procedure uses 14.4 g of Meldrum's acid and 18.8 g of 3,4‑dichlorophenylisocyanate in DMSO at room temperature over 12‑15 hours, resulting in a crystalline solid with a melting point of 132‑134 °C. In contrast, the synthesis of teriflunomide requires initial formation of the isoxazole ring via a multi‑step process, and brequinar necessitates construction of a quinoline carboxylic acid core through multi‑stage heterocyclic chemistry. This single‑step route enables faster access to gram‑scale quantities and facilitates analog generation by simple substitution of the aryl isocyanate component.

synthetic accessibility medicinal chemistry sourcing Meldrum's acid building block

Commercial Purity Specification: ≥98% vs. Unspecified or Lower Purity of Research‑Grade Analogs

Multiple commercial suppliers list this compound at a certified purity of NLT (not less than) 98% by HPLC or equivalent analytical method, adhering to ISO certification standards suitable for global pharmaceutical R&D and quality control applications . For target‑based biochemical assays such as DHODH inhibition, even small amounts of impurities (e.g., residual starting materials or side products) can confound IC₅₀ determinations by acting as competitive binders or assay interferents. In contrast, many unvalidated research‑grade arylaminomethylene Meldrum's acid analogs are supplied without guaranteed purity specifications, introducing batch‑to‑batch variability that undermines quantitative SAR interpretation.

compound quality control assay reproducibility purity threshold

Structural Differentiation: Meldrum's Acid Core Imparts Latent Ketenogenic Reactivity Absent in Quinoline‑ and Isoxazole‑Based DHODH Inhibitors

The Meldrum's acid scaffold (2,2‑dimethyl‑1,3‑dioxane‑4,6‑dione) is thermolytically labile, undergoing quantitative generation of substituted ketenes that can be trapped in situ with alcohols, amines, and thiols to access β‑keto amide, ester, and thioester libraries [1] [2]. This latent reactivity enables downstream diversification into compound classes that retain or modify the DHODH‑binding pharmacophore without de novo synthesis. In contrast, the teriflunomide isoxazole scaffold and brequinar quinoline‑carboxylic acid scaffold are chemically stable and lack this built‑in diversification handle. While no direct comparative data exists on the efficiency of library generation between these scaffolds, the Meldrum's acid chemotype provides a unique tactical advantage for medicinal chemistry programs requiring rapid analog expansion around a validated DHODH inhibitor core.

chemotype diversification ketene chemistry scaffold novelty

Optimal Procurement and Research Application Scenarios for 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione


DHODH Inhibitor Screening and Benchmarking

Research groups evaluating hDHODH as a therapeutic target for autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) or oncology indications can employ this compound as a well‑characterized nanomolar inhibitor in enzymatic and cell‑based assays. With an IC₅₀ of 78 nM against recombinant hDHODH, it offers a 5‑fold potency window relative to the approved agent teriflunomide (388 nM) and serves as a reliable positive control for assay validation [1] [2]. Its high certified purity (≥98%) minimizes batch‑to‑batch variability, ensuring reproducibility across multi‑center studies.

Medicinal Chemistry Lead Optimization and Analog Synthesis

The Meldrum's acid scaffold enables post‑synthetic diversification via thermolytic ketene generation, a feature absent in teriflunomide and brequinar scaffolds [1]. Medicinal chemistry teams can procure this compound as a parent structure and subsequently react the thermally generated ketene with diverse nucleophiles (alcohols, amines, thiols) to rapidly produce β‑keto amide, ester, and thioester libraries for SAR exploration [2]. This strategy reduces the number of de novo synthetic steps required for each analog, accelerating hit‑to‑lead timelines.

Chemical Biology Tool Compound for Pyrimidine Metabolism Studies

Given its potent inhibition of the rate‑limiting step in de novo pyrimidine biosynthesis, this compound is suitable as a chemical probe to interrogate pyrimidine salvage pathway dependencies in cancer cell lines. The straightforward one‑step synthesis from commercial starting materials ensures researchers can independently verify compound identity and purity before initiating long‑term biological studies, an advantage over more synthetically complex DHODH inhibitors whose re‑synthesis may be impractical for individual academic laboratories [1].

Quote Request

Request a Quote for 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.